2,2,2-trichloroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

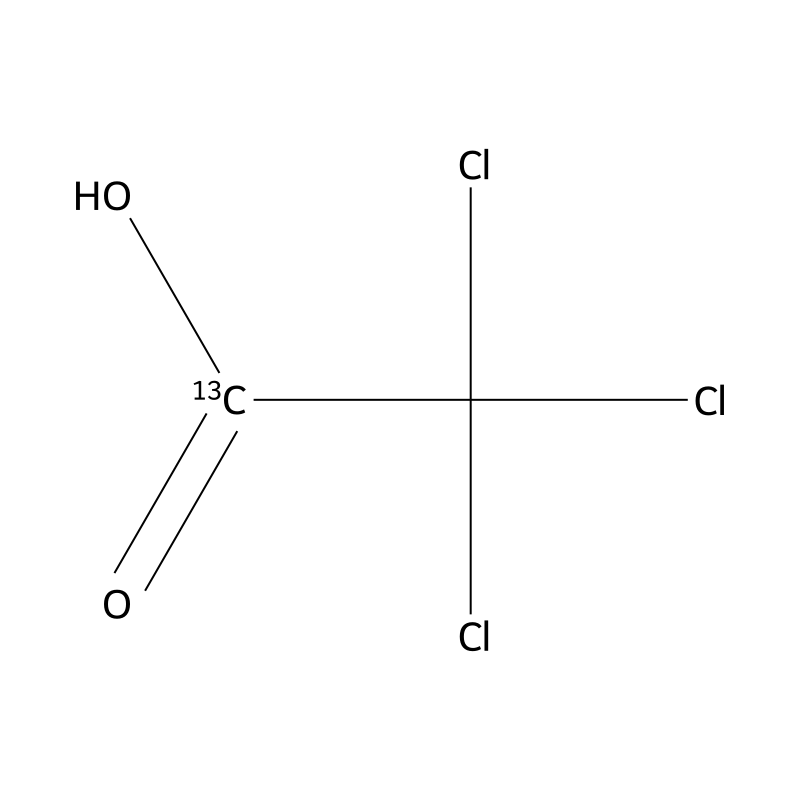

2,2,2-Trichloroacetic acid is a chlorinated derivative of acetic acid, characterized by three chlorine atoms replacing the hydrogen atoms in the methyl group. Its chemical formula is , and it is recognized for its strong acidity and corrosive properties. The compound appears as a colorless crystalline solid that can absorb moisture from the air, forming a syrupy liquid. It is highly soluble in water, releasing heat upon dissolution, and is known for its ability to precipitate proteins and nucleic acids in biochemical applications .

Isotope Tracer Studies:

TCA-1-13C, an isotopically labeled form of Trichloroacetic acid (TCA), finds its primary application in metabolic studies. The carbon-13 isotope substitution allows researchers to trace the fate of carbon atoms within a biological system.

When administrated to an organism, TCA-1-13C enters various metabolic pathways, incorporating its labeled carbon into downstream metabolites. By analyzing the isotopic enrichment of these metabolites using techniques like Mass Spectrometry , scientists can gain insights into:

- Pathway Flux: The rate at which specific metabolic pathways operate can be determined by measuring the incorporation of the labeled carbon into specific metabolites. This allows researchers to investigate the impact of various factors, such as dietary changes or drug treatments, on cellular metabolism .

- Compartmentalization: By analyzing the distribution of the labeled carbon in different cellular compartments, researchers can study the movement of metabolites within the cell. This information is crucial for understanding cellular organization and regulation .

Mechanism Elucidation:

TCA-1-13C can be used to elucidate the mechanisms of action of enzymes involved in various metabolic pathways. By strategically incorporating the labeled carbon into specific positions of the molecule, researchers can track the specific carbon atoms involved in enzymatic reactions. This information is valuable for understanding how enzymes function and designing drugs that target specific metabolic processes .

Flux Analysis:

In combination with other techniques, TCA-1-13C can be employed in flux analysis studies. This approach aims to quantify the rates of individual reactions within a metabolic network. By measuring the isotopic enrichment of multiple metabolites, researchers can use mathematical models to reconstruct the entire metabolic network and estimate the flux through each pathway .

- Decarboxylation: It can undergo decarboxylation when heated or in the presence of certain catalysts, leading to the formation of chloroform and carbon dioxide .

- Reactions with Enamines: The acid reacts with enamines to form α-(trichloromethyl) amine derivatives, which may further rearrange to yield α-chloroacylamines .

- Halogenation: As a chlorinated compound, it can participate in halogenation reactions, where it acts as a source of chlorine in organic syntheses .

2,2,2-Trichloroacetic acid exhibits significant biological activity:

- Antimicrobial Properties: It has been used in topical applications for its antimicrobial effects, particularly in the treatment of warts and other skin lesions .

- Cellular Effects: The compound can induce cell death in both targeted and non-targeted cells due to its high reactivity and corrosiveness. This property makes it effective for chemoablation procedures .

- Toxicity: While effective in certain medical applications, it poses risks due to its corrosive nature and potential toxicity to aquatic life and human tissues .

The synthesis of 2,2,2-trichloroacetic acid can be achieved through several methods:

- Halogenation of Acetic Acid: The most common method involves reacting acetic acid with chlorine gas in the presence of a catalyst like red phosphorus. The reaction proceeds as follows:This method was first reported by Jean-Baptiste Dumas in 1830 .

- Oxidation of Trichloroacetaldehyde: Another route involves oxidizing trichloroacetaldehyde to yield trichloroacetic acid .

2,2,2-Trichloroacetic acid finds diverse applications across various fields:

- Biochemistry: Used extensively for precipitating proteins and nucleic acids during purification processes .

- Cosmetic Procedures: Employed in chemical peels and tattoo removal due to its ability to exfoliate skin layers effectively .

- Agriculture: Historically used as an herbicide (sodium trichloroacetate) but has been largely phased out due to environmental concerns .

Research on interaction studies involving 2,2,2-trichloroacetic acid highlights its reactivity with various biological molecules:

- Protein Interactions: It interacts with proteins by denaturing them through precipitation processes. This property is leveraged in laboratory settings for protein purification .

- Enzyme Inhibition: Some studies indicate that it may inhibit specific enzymes involved in metabolic pathways due to its reactive nature .

Several compounds share structural or functional similarities with 2,2,2-trichloroacetic acid. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Acetic Acid | Mild acidity; widely used as a food preservative. | |

| Dichloroacetic Acid | Less acidic; used in metabolic studies. | |

| Monochloroacetic Acid | Used in organic synthesis; less toxic than trichloro derivatives. | |

| Trifluoroacetic Acid | Stronger acidity; used as a solvent and reagent. |

Uniqueness of 2,2,2-Trichloroacetic Acid:

- Its high reactivity and strong acidic properties make it particularly effective for applications requiring protein precipitation and skin treatments.

- Unlike its less chlorinated counterparts, it exhibits greater toxicity and environmental concerns.

Trichloroacetic acid was first discovered by Jean-Baptiste Dumas in 1830, and since then, various synthetic methods have been developed to produce this important chemical compound. The development of efficient and cost-effective synthesis routes has been crucial for its widespread industrial application.

Traditional Chlorination Pathways for Acetic Acid Derivatives

The classical approach to synthesizing trichloroacetic acid involves the direct chlorination of acetic acid. This reaction proceeds according to the following chemical equation:

CH₃COOH + 3 Cl₂ → CCl₃COOH + 3 HCl

This process represents a Hell–Volhard–Zelinsky halogenation reaction and serves as the foundation for industrial production methods. Historically, the chlorination process was carried out under atmospheric pressure at temperatures around 140°C, though these conditions often led to significant decomposition of the product, especially toward the end of the reaction, which impaired the yield of trichloroacetic acid.

Another route to trichloroacetic acid involves the oxidation of trichloroacetaldehyde, though this method is less commonly employed in industrial settings.

Industrially, trichloroacetic acid is produced by chlorination of:

- Acetic acid directly

- Chloroacetic acid mother-liquors

- Dichloroacetic acid

- Mixtures of the above compounds

The traditional process typically operates at temperatures between 140-160°C. The reaction progresses through sequential chlorination steps:

Table 1: Sequential Chlorination Steps in TCA Synthesis

| Step | Reaction | Product | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1 | CH₃COOH + Cl₂ → CH₂ClCOOH + HCl | Monochloroacetic acid | - |

| 2 | CH₂ClCOOH + Cl₂ → CHCl₂COOH + HCl | Dichloroacetic acid | 77.19 |

| 3 | CHCl₂COOH + Cl₂ → CCl₃COOH + HCl | Trichloroacetic acid | 162.56 |

The higher activation energy for the third chlorination step explains why dichloroacetic acid is often the main byproduct, while trichloroacetic acid forms as a minor byproduct unless specific conditions are optimized.

Catalytic Mechanisms in Modern Halogenation Protocols

The chlorination of acetic acid to form trichloroacetic acid can proceed through either radical or ionic mechanisms, with the choice of catalyst playing a crucial role in determining the dominant pathway.

Catalytic Systems

Several catalytic systems have been investigated for the synthesis of trichloroacetic acid:

Red Phosphorus: Acts as a catalyst in the traditional Hell–Volhard–Zelinsky halogenation reaction.

Acetic Anhydride: Functions as an effective catalyst with lower dosage requirements and better catalytic effects compared to other catalysts. The reaction mechanism involves initial enolization of acetyl chloride, followed by chlorine addition to produce chloroacetyl, which then undergoes rapid chlorine exchange with acetic acid.

Sulfur: Has been used historically as a catalyst, though typically requires higher dosages than acetic anhydride.

Iron Compounds: Various iron compounds have been employed as catalysts, particularly in industrial settings.

Mechanistic Considerations

The chlorination process can proceed through two distinct mechanistic pathways:

Radical Mechanism: Heroid found that in the absence of a catalyst, acetic acid chlorination proceeds mainly via a radical mechanism.

Ionic Mechanism: With appropriate catalysts, the ionic mechanism becomes dominant. Y. Ogata and colleagues determined that the ionic mechanism follows these key steps:

- Acid-catalyzed enolization of acetyl chloride (rate-determining step)

- Formation of 1-chloro,1-ethene-1-ol via chloroacetyl chloride

- Di- and trichloroacetic acids generation through ionic chlorination

Studies have shown that the activation energy of the ionic mechanism for monochloroacetic acid production is lower than that of the radical mechanism, making it the preferred pathway under optimized conditions.

Green Chemistry Approaches for Sustainable Production

Recent advances in green chemistry have led to more environmentally friendly approaches for trichloroacetic acid synthesis and related processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an effective alternative to traditional heating methods for chlorination reactions. This approach offers several advantages:

- Faster reaction rates

- Higher reaction selectivity

- Improved product quality

- Lower consumption of raw materials

- Reduced pollution

Research by Wang et al. demonstrated that microwave synthesis using acetic anhydride as a catalyst for the chlorination of acetic acid represents a more sustainable approach compared to conventional methods.

Room Temperature Ionic Liquids

Meshram et al. (2005) investigated the use of room temperature ionic liquids as alternatives to hazardous solvents traditionally used in ketone halogenation, which shares mechanistic similarities with acetic acid chlorination. These ionic liquids offer:

- Unique chemical and physical properties

- Modifiable characteristics through cation changes

- High polarity

- Ability to solubilize organic and inorganic molecules

- Enhanced reaction rates

The use of ionic liquids with N-halosuccinimides as solvents has been found to be an effective green alternative, resulting in:

- Enhanced yields

- Reduced reaction times

- Simplified procedures

- Less harmful chemicals (no strong acids)

- Elimination of catalyst requirements

Visible Light-Driven Processes

A particularly innovative approach involves visible-light-driven Cu-catalyzed dehalogenation of trichloroacetic acid to selectively form monochloroacetic acid, as reported by researchers in 2025. This method features:

- Environmentally preferred ascorbic acid as the hydrogen atom source

- Water/ethanol as the green solvent system

- Application to various halocarboxylic acids and amides

The mechanism involves:

- Photoexcitation of copper species

- Thermal activation of the first C-Cl bond

- Excited-state activation of the second C-Cl bond via chlorine atom transfer

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (140-160°C) | Microwave irradiation or visible light |

| Catalysts | Red phosphorus, sulfur | Acetic anhydride, copper complexes |

| Solvents | Polar organic solvents (DMF, DMSO) | Water/ethanol mixtures, ionic liquids |

| Reaction Time | Extended periods | Significantly reduced |

| Byproduct Formation | Substantial | Minimized |

| Environmental Impact | High | Reduced |

2,2,2-Trichloroacetic acid demonstrates exceptional utility as a catalyst in multicomponent reactions for the synthesis of heterocyclic compounds, particularly in the formation of highly functionalized piperidines and other nitrogen-containing frameworks [4] [27]. The compound serves as an efficient Brønsted acidic catalyst, facilitating complex transformations through its ability to activate multiple reaction pathways simultaneously [4].

In piperidine synthesis, 2,2,2-trichloroacetic acid catalyzes one-pot five-component reactions involving aromatic amines, aromatic aldehydes, and β-keto esters in methanol at room temperature [4] [27]. The mechanistic pathway involves the acid serving as a catalyst for both enamine and imine formation, followed by Knoevenagel condensation and subsequent aza-Diels-Alder cyclization [4]. Research demonstrates that 2,2,2-trichloroacetic acid can activate amine and acetoacetic ester interactions, generating enamine intermediates that subsequently react with aldehydes under Knoevenagel condensation conditions [4].

The optimization studies reveal that 0.10 grams of 2,2,2-trichloroacetic acid provides optimal catalytic efficiency for piperidine formation [27]. Methanol emerges as the preferred solvent, yielding superior results compared to acetonitrile, ethanol, and ethyl acetate [27]. Under solvent-free conditions, product yields decrease significantly to 35%, indicating the importance of effective catalyst-reactant interactions in solution [27].

| Entry | Aldehyde Substituent | Aniline Substituent | Ester Type | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 4-Methyl | H | Methyl | 4 | 94 | 212-213 |

| 2 | 4-Methyl | H | Ethyl | 5 | 91 | 227-230 |

| 3 | 4-Methyl | 4-Bromo | Methyl | 3 | 89 | 228-230 |

| 4 | 4-Methoxy | H | Methyl | 4 | 89 | 183-186 |

| 5 | 4-Fluoro | H | Methyl | 8 | 89 | 177-179 |

| 6 | 4-Chloro | H | Methyl | 8 | 91 | 185-188 |

| 7 | 4-Nitro | H | Methyl | 11 | 56 | 234-236 |

| 8 | 3-Nitro | H | Methyl | 10 | 60 | 179-181 |

The substrate scope encompasses aromatic aldehydes bearing both electron-donating and electron-withdrawing functional groups at various positions [27]. Compounds containing 4-methyl, 4-methoxy, and 4-fluoro substituents demonstrate high reactivity, achieving yields between 89-94% [27]. Electron-withdrawing groups such as nitro substituents require longer reaction times (10-11 hours) and produce moderate yields (56-60%) [27].

In the synthesis of hydantoins, 2,2,2-trichloroacetic acid functions as a carbonic acid equivalent in Ugi four-component condensations [6]. This application demonstrates the versatility of the compound in accessing diverse heterocyclic scaffolds through multicomponent reaction strategies [6]. The acid component facilitates the formation of 1,3,5-trisubstituted hydantoins via base-induced cyclization following the initial Ugi condensation [6].

Functionalization of Enamines and Amine Derivatives

2,2,2-Trichloroacetic acid exhibits remarkable reactivity toward enamines, facilitating the synthesis of trichloromethyl derivatives through decarboxylative pathways [8]. The reaction proceeds through evolution of carbon dioxide and formation of α-trichloromethyl amine derivatives under controlled conditions [8]. This transformation represents a fundamental approach to introducing trichloromethyl functionality into nitrogen-containing systems [8].

The mechanism involves direct reaction between 2,2,2-trichloroacetic acid and various cyclic and non-cyclic enamines in benzene at 18-65°C [8]. The initial products undergo rearrangement in solvating media to form α-chloroacylamines [8]. Temperature control proves critical, as excessive heat leads to decomposition with hydrogen chloride evolution and cessation of carbon dioxide production [8].

Cyclic enamines derived from cyclohexanone and di-n-butylamine demonstrate successful conversion to N-(1-chlorocyclohexylcarbonyl)di-n-butylamine derivatives [8]. The reaction with enamine (4.15 g, boiling point 117-118°C at 5 mmHg) and 2,2,2-trichloroacetic acid (3.25 g) in benzene yields 5.2 g of orange acidic oil [8]. Subsequent treatment with anhydrous ethanol under reflux for 8 hours provides the desired chloroacylamine products [8].

The decarboxylative trichloromethylation methodology extends to aromatic aldehydes through sodium trichloroacetate intermediates [2] [7]. Electron-deficient aldehydes require optimization using malonic acid as a proton source in dimethyl sulfoxide [2] [7]. The optimized conditions employ 1.5 equivalents of sodium trichloroacetate with 1.0 equivalent of malonic acid, achieving conversions of 98% within 40 minutes [2] [7].

| Entry | Sodium Trichloroacetate (equiv) | Acid Type | Acid (equiv) | Solvent Volume (mL) | Conversion (%) | Reaction Time (min) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | Citric acid | 2.0 | 3 | 86 | 20 |

| 2 | 1.2 | Lactic acid | 1.0 | 3 | 93 | 20 |

| 3 | 1.3 | Ethyl malonate | 1.0 | 3 | 100 | 20 |

| 4 | 1.5 | Malonic acid | 1.0 | 3 | 98 | 40 |

| 5 | 1.5 | Malonic acid | 1.0 | 2 | 99 | 40 |

| 6 | 1.5 | Malonic acid | 1.0 | 1 | 98 | 40 |

Electron-rich aldehydes such as anisaldehyde undergo clean conversion without additional acid co-catalysts [2] [7]. Treatment of anisaldehyde with 1.5 equivalents of sodium trichloroacetate in dimethyl sulfoxide provides 93% isolated yield of the corresponding trichloromethylcarbinol within one hour [2] [7]. This selectivity demonstrates the substrate-dependent nature of the functionalization process [2] [7].

Coordination Chemistry: Fabrication of Metal-Organic Frameworks

2,2,2-Trichloroacetic acid and its derivatives play significant roles in the construction of metal-organic frameworks through coordination with various metal centers [5] [9] [16]. The compound functions as both a ligand and synthetic precursor in the development of porous coordination polymers with diverse topological arrangements [13] [15].

In the synthesis of tricarboxytriphenylamine-based metal-organic frameworks, 2,2,2-trichloroacetic acid derivatives coordinate with copper(II) and europium(III) centers to form three-dimensional porous structures [16]. The copper-based framework (Cu-TCA) exhibits remarkable luminescence properties for nitric oxide detection in aqueous solutions and living cells [16]. The framework features well-established Cu₂(O₂CR)₄ paddlewheel units with cavity volumes of approximately 4000 cubic nanometers [16].

The coordination geometry in these frameworks involves paramagnetic copper(II) ions that quench the luminescence of triphenylamine emitters [16]. Upon addition of nitric oxide up to 0.1 millimolar concentration, the luminescence recovers directly, providing approximately 700-fold fluorescent enhancement [16]. This detection mechanism demonstrates high selectivity, with other reactive species including hydrogen peroxide, nitrite, nitrate, peroxynitrite, hypochlorite, and singlet oxygen showing no interference [16].

Europium-based metal-organic frameworks incorporating 2,2,2-trichloroacetic acid derivatives exhibit ratiometric fluorescent responses toward nitric oxide [16]. The europium framework (Eu-TCA) maintains characteristic europium luminescence as an internal standard while the triphenylamine emission shows more than 1000-fold enhancement upon nitric oxide exposure [16].

| Framework Type | Metal Center | Cavity Volume (nm³) | Fluorescence Enhancement | Detection Limit |

|---|---|---|---|---|

| Cu-TCA | Copper(II) | 4000 | 700-fold | 0.1 mM NO |

| Eu-TCA | Europium(III) | - | 1000-fold | - |

| Mixed Y/Tb | Yttrium/Terbium | 480, 108, 108 | - | - |

Recent developments in heterobimetallic frameworks incorporate 2,2,2-trichloroacetic acid-derived ligands with yttrium and terbium centers [15]. The three-dimensional structure with formula {[Y₃.₅Tb₁.₅L₆(OH)₃(H₂O)₁.₅(DMF)₁.₅]·1.5H₂O·DMF} crystallizes in the hexagonal space group P6₃/m [15]. The framework presents two distinct metal environments: a bioaugmented isosceles wedge (mm2) MO₈ and a tricapped trigonal prism (-6m2) MN₃O₆ [15].

The secondary building unit formation involves three M₃OH triangles sharing common metal-metal edges, creating M₅(OH)₃ cores [15]. Each secondary building unit connects to six others through two rigid 3-amino-4-hydroxybenzoate ligands, forming a robust acs topological network [15]. The porosity analysis reveals three different micropores of 480, 108, and 108 cubic angstroms, representing 19% of the total structural volume [15].

In coordination polymer synthesis utilizing aliphatic tricarboxylates, 2,2,2-trichloroacetic acid derivatives adopt exotetradentate μ4-κ4-O:O′:O″:O‴ binding modes [13]. The tricarboxylate ligands conjoin zinc centers in complex arrangements, with the trichloroacetate ligands in compound 3 connecting one Zn1 and three Zn2 atoms [13]. These coordination polymers exhibit diverse structural topologies with coordination geometry and carboxylate binding modes serving crucial structure-directing roles [13].

The quantitative determination of 2,2,2-trichloroacetic acid formation in water treatment systems represents a critical analytical challenge that has driven significant methodological innovations. Contemporary analytical approaches have evolved to address the complex matrix effects and low concentration levels typical of disinfection byproduct analysis.

Ion Chromatography with Conductivity Detection has emerged as a robust method for haloacetic acid analysis, offering detection limits of 1.50 micrograms per liter for 2,2,2-trichloroacetic acid [1]. The method employs methyl tert-butyl ether extraction followed by back extraction into reagent water, achieving recovery rates between 95% and 108% [1]. The extraction technique utilizes acidified water samples (pH < 0.5) amended with copper sulfate pentahydrate and sodium sulfate to enhance analyte recovery [2]. This approach demonstrates minimal matrix interference and provides reliable quantification across diverse water types [2].

High Performance Liquid Chromatography coupled with Mass Spectrometry has shown exceptional sensitivity with detection limits as low as 0.28 micrograms per liter [3]. The method enables direct injection analysis after simple filtration, eliminating complex sample preparation requirements [4]. Recovery rates consistently achieve 98.8% ± 4.6% across validated drinking water matrices [3]. The technique demonstrates superior performance for brominated tri-halogenated compounds compared to traditional gas chromatographic approaches [3].

Advanced Gas Chromatographic Methods continue to play essential roles in 2,2,2-trichloroacetic acid analysis. Acidic methanol esterification combined with headspace techniques achieves detection limits of 0.5 micrograms per liter [5]. The method employs thermal decarboxylation processes where 2,2,2-trichloroacetic acid converts to chloroform, which subsequently undergoes gas chromatographic analysis [6]. Recovery rates range from 68% to 103.2% depending on matrix complexity and analytical conditions [5].

Formation Kinetics and Quantitative Modeling studies have revealed that 2,2,2-trichloroacetic acid formation follows predictable patterns under controlled disinfection conditions. Research demonstrates that pH emerges as the primary contributor to formation, with pH² accounting for 93% of variance in formation potential [7]. Temperature effects show moderate positive correlation, with optimal formation occurring between 20-25°C [8]. Contact time studies indicate initial rapid formation within 12 hours, followed by gradual stabilization at concentrations approaching 2.45 ± 0.31 milligrams per liter after 72 hours [8].

Disinfection Chemistry Parameters significantly influence 2,2,2-trichloroacetic acid yields in water systems. Chlorine dosage demonstrates positive correlation with formation up to 15 milligrams per liter, beyond which formation rates decline [7]. Bromide concentration effects prove complex, promoting formation of brominated disinfection byproducts while potentially reducing chlorinated species formation [9]. Trichloroisocyanuric acid disinfection produces 94.7% of the 2,2,2-trichloroacetic acid concentrations observed with conventional sodium hypochlorite disinfection [7].

Computational Prediction of Acid Dissociation Constants (pKa)

The computational prediction of acid dissociation constants for 2,2,2-trichloroacetic acid has advanced significantly through density functional theory methodologies and machine learning approaches. These developments provide essential thermodynamic data for understanding environmental behavior and analytical method optimization.

Density Functional Theory Approaches have demonstrated varying levels of accuracy for 2,2,2-trichloroacetic acid pKa prediction. The CAM-B3LYP functional with 6-31++G** basis set and SMD solvation model, incorporating explicit water molecules, achieves mean absolute errors below 0.5 pKa units [10]. This approach significantly outperforms standard B3LYP calculations, which typically exhibit mean absolute errors between 1.00 and 1.20 pKa units [11]. The inclusion of two explicit water molecules at the reaction center proves critical for achieving accurate predictions, particularly for highly halogenated carboxylic acids [10].

Semiempirical Methods provide computationally efficient alternatives for pKa prediction. The PM6 method achieves mean absolute errors of 0.57 pKa units with substantially reduced computational costs compared to density functional theory approaches [11]. However, 2,2,2-trichloroacetic acid consistently presents challenges across multiple computational methods, often producing larger deviations from experimental values compared to less halogenated carboxylic acids [11] [12].

Composite Methods and High-Level Theory applications include Gaussian G4CEP calculations, which achieve mean absolute errors of 0.63 pKa units [11]. Despite the computational expense, these methods provide valuable benchmarks for method development and validation. Hartree-Fock calculations, while less accurate with mean absolute errors of 0.95 pKa units, offer insights into electronic structure effects on acidity [11].

Experimental pKa Values for 2,2,2-trichloroacetic acid range from 0.52 to 0.70 depending on measurement conditions and ionic strength [13] [14] [15]. The compound exhibits strong acid behavior with an acid dissociation constant of 3.0 × 10⁻¹ at 25°C [13]. Van't Hoff factor measurements in aqueous solution confirm substantial ionization, with values approaching 1.8 indicating significant dissociation even at relatively high concentrations [16].

Machine Learning Enhanced Predictions combine density functional theory calculations with experimental data to improve accuracy. Kernel Ridge Regression models incorporating DFT-calculated pKa values as descriptors achieve mean absolute errors of 0.60 log units across diverse acid datasets [17]. The hybrid approach leverages the physical insight of quantum mechanical calculations while correcting systematic errors through data-driven methods [17].

Solvent Effects and Environmental Conditions significantly impact pKa predictions for 2,2,2-trichloroacetic acid. The SMD solvation model provides adequate representation of bulk solvation effects, while explicit inclusion of solvent molecules addresses specific hydrogen bonding interactions [10]. Temperature dependence studies reveal that computational methods must account for thermodynamic variations across environmental conditions [18].

Chromatographic Profiling of Degradation Byproducts

The analytical characterization of 2,2,2-trichloroacetic acid degradation pathways requires sophisticated chromatographic techniques capable of identifying and quantifying transformation products across diverse environmental conditions. Advanced methodologies have elucidated complex degradation mechanisms and product distributions.

Photochemical Degradation Pathways produce well-defined product distributions amenable to chromatographic analysis. Under 222 nanometer KrCl* excimer radiation, 2,2,2-trichloroacetic acid undergoes stepwise dechlorination with 78% removal and concurrent 78% dechlorination within 200 minutes [19]. Gas chromatography-mass spectrometry analysis identifies dichloroacetic acid and monochloroacetic acid as primary degradation products [19]. The degradation mechanism involves initial C-Cl bond cleavage through excited state chemistry, followed by hydroxyl radical-mediated secondary reactions [19].

Thermal Decomposition Analysis utilizing thermogravimetric analysis coupled with gas chromatography-mass spectrometry provides comprehensive characterization of decomposition products [20]. The thermal extraction-desorption methodology enables detection of compounds with molecular weights up to 434 Daltons despite low extraction temperatures around 40°C [20]. This approach proves particularly valuable for characterizing volatile degradation products formed under thermal stress conditions [20].

Advanced Oxidation Process Products demonstrate complex product distributions requiring high-resolution analytical methods. Ultraviolet-activated persulfate systems with formic acid enhancement achieve complete 2,2,2-trichloroacetic acid removal, producing dichloroacetic acid and monochloroacetic acid as major products [21]. Carbon dioxide radicals serve as primary reactive species responsible for reduction reactions, contrasting with typical oxidative degradation mechanisms [21].

Catalytic Degradation Pathways under visible light conditions produce distinct product profiles. Copper-catalyzed dechlorination demonstrates selective formation of monochloroacetic acid through controlled C-Cl bond cleavage [22]. The mechanism involves ground-state thermal cleavage of the first C-Cl bond, followed by light-driven chlorine atom transfer for subsequent dechlorination steps [22]. Nuclear magnetic resonance and X-ray crystallography provide structural confirmation of intermediate copper complexes [22].

Chromatographic Method Development for degradation product analysis requires careful optimization of separation conditions. Ion chromatography with tandem mass spectrometry enables simultaneous determination of 17 haloacetic acids and related halogenated contaminants [4]. The method eliminates preconcentration and chemical derivatization requirements while maintaining detection limits comparable to traditional approaches [4]. High-performance ion chromatography achieves baseline resolution of structural isomers and provides reliable quantification across complex environmental matrices [4].

Analytical Quality Control protocols ensure reliable degradation product identification and quantification. Isotope dilution mass spectrometry employs ¹³C-labeled internal standards to correct for matrix effects and incomplete derivatization. Selected reaction monitoring modes provide enhanced selectivity for target analyte quantification in complex degradation mixtures. Method validation studies demonstrate satisfactory accuracy and precision across diverse environmental matrices.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard